

# A Technical Guide to Biphalin: Discovery, History, and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biphalin*

Cat. No.: *B1667298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Biphalin**, a synthetic dimeric opioid peptide, has garnered significant interest in the scientific community for its potent analgesic properties and unique pharmacological profile. First synthesized in 1982 by Andrzej W. Lipkowski, this symmetrical molecule, consisting of two enkephalin tetrapeptide fragments linked by a hydrazide bridge, exhibits high affinity for both  $\mu$  (mu) and  $\delta$  (delta) opioid receptors.<sup>[1][2][3]</sup> This dual agonism is believed to contribute to its remarkable potency, which in some studies has been shown to be up to 7000-fold greater than morphine when administered intracerebroventricularly.<sup>[4]</sup> Furthermore, **biphalin** has demonstrated a favorable side-effect profile in preclinical studies, with reduced liability for producing tolerance and dependence compared to traditional opioids.<sup>[5]</sup> This in-depth guide provides a comprehensive overview of the discovery, historical development, and key scientific findings related to **biphalin**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

## Discovery and Chemical Structure

**Biphalin** was first designed and synthesized by Andrzej W. Lipkowski in 1982.<sup>[1][2][3]</sup> It is a dimeric analog of enkephalin, with the structure H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe'-Gly'-D-Ala'-Tyr'-H.<sup>[1]</sup> This symmetrical structure consists of two identical tetrapeptide fragments derived from enkephalin, linked "tail-to-tail" by a hydrazide bridge.<sup>[1][6][7][8]</sup> The synthesis of **biphalin**

is typically achieved through solution-phase peptide synthesis.[\[6\]](#)[\[7\]](#) The N-terminal tyrosine residues are critical for its high affinity to opioid receptors and its pharmacological activity.[\[1\]](#)

## Quantitative Data: Receptor Binding and Analgesic Potency

**Biphalin** is characterized as a nonselective ligand with a very high binding affinity for  $\mu$ - and  $\delta$ -opioid receptors, and a much lower affinity for the  $\kappa$ -opioid receptor (KOR).[\[1\]](#) The binding affinities, expressed as the inhibition constant (Ki), from various laboratories are summarized below.

| Opioid Receptor    | Binding Affinity (Ki, nM)<br>Range | Reference           |
|--------------------|------------------------------------|---------------------|
| Mu ( $\mu$ )       | 0.19 – 12                          | <a href="#">[1]</a> |
| Delta ( $\delta$ ) | 1.04 – 46.5                        | <a href="#">[1]</a> |
| Kappa ( $\kappa$ ) | 270 – 283                          | <a href="#">[1]</a> |

The analgesic potency of **biphalin** has been extensively studied and compared to other opioids. When administered intrathecally, **biphalin** is approximately 1000 times more potent than morphine.[\[1\]](#)[\[2\]](#)[\[3\]](#) Intracerebroventricular administration in mice revealed a potency almost 7-fold greater than etorphine and 7000-fold greater than morphine.[\[4\]](#) However, after intraperitoneal administration, **biphalin** and morphine were found to be equipotent.[\[4\]](#)

| Administration Route    | Potency Comparison                                               | Reference                                                   |
|-------------------------|------------------------------------------------------------------|-------------------------------------------------------------|
| Intrathecal             | ~1000x more potent than morphine                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Intracerebroventricular | ~7x more potent than etorphine, ~7000x more potent than morphine | <a href="#">[4]</a>                                         |
| Intravenous             | Weaker than morphine                                             | <a href="#">[1]</a>                                         |
| Subcutaneous            | Negligible analgesic activity                                    | <a href="#">[1]</a>                                         |

## Mechanism of Action and Signaling Pathways

**Biphalin** exerts its effects primarily through the activation of  $\mu$ - and  $\delta$ -opioid receptors, which are G-protein coupled receptors (GPCRs).<sup>[1]</sup> Functional assays, such as the [ $^{35}$ S]GTPyS binding assay, have confirmed that **biphalin** effectively stimulates G-proteins, indicating its agonist properties.<sup>[1]</sup>

One of the key downstream signaling cascades activated by **biphalin** is the PI3K/Akt pathway. This pathway has been shown to be crucial for the neuroprotective effects of **biphalin** observed in models of neonatal hypoxia-ischemia.<sup>[9]</sup> The activation of opioid receptors by **biphalin** leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then modulate downstream targets to promote cell survival and reduce apoptosis.<sup>[9]</sup>

**Biphalin** has also been shown to modulate inflammatory signaling pathways. In primary microglial cultures, **biphalin** was able to alleviate LPS-induced activation in a manner that was both opioid receptor-dependent and -independent.<sup>[10]</sup> It has been shown to modulate key intracellular signaling pathways involved in neuroinflammation, such as the NF- $\kappa$ B and STAT3 pathways.<sup>[10]</sup>



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biphalin - Wikipedia [en.wikipedia.org]
- 5. Biphalin, an enkephalin analog with unexpectedly high antinociceptive potency and low dependence liability in vivo, selectively antagonizes excitatory opioid receptor functions of sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 8. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphalin, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphalin, a Dimeric Enkephalin, Alleviates LPS-Induced Activation in Rat Primary Microglial Cultures in Opioid Receptor-Dependent and Receptor-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Biphalin: Discovery, History, and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667298#discovery-and-history-of-biphalin-development>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)